

TM5441 tissue distribution pharmacokinetic profile

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Compound Focus: TM5441

CAS No.: 1190221-43-2

Cat. No.: S545470

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TM5441 Pharmacokinetic & Pharmacodynamic Profile

The table below summarizes the available quantitative data on **TM5441** from key preclinical studies.

Parameter	Reported Value	Experimental Context
Peak Plasma Concentration (Cmax)	11.4 µM [1] [2]	In mice, 1 hour after oral administration of 20 mg/kg [1] [2]
Elimination Half-life (T _{1/2})	~23 hours (to undetectable levels) [1] [2]	In mice, after oral administration [1] [2]
In Vitro IC50 (Cell Viability)	9.7 to 60.3 µM [1] [2]	Across various human cancer cell lines (e.g., HT1080, HCT116) after 48h treatment [1] [2]
In Vitro Apoptosis Induction	~50 µM [1] [2]	Concentration required to induce intrinsic apoptosis in cancer cell lines [1] [2]
In Vivo Efficacy Dose	20 mg/kg daily [1] [3] [4]	Effective oral dose in mouse models of cancer, NAFLD, and COPD [1] [3] [4]
Specificity (IC50 for PAI-1)	12 µM [5]	Chromogenic assay; showed >100x selectivity over antithrombin III and α2-

Parameter	Reported Value	Experimental Context
		antiplasmin [5]
Toxicity (NOAEL)	30 mg/kg (female rats), 100 mg/kg (male rats) [5]	No observed adverse effect level in a 2-week repeated-dose toxicity study [5]

Experimental Protocols for Key Studies

Here are the detailed methodologies for the critical experiments cited in the table.

Cell Viability and Apoptosis Assays [1] [2]

- **Cell Lines:** Human cancer lines including HT1080 (fibrosarcoma), HCT116 (colorectal carcinoma), MDA-MB-231 (breast adenocarcinoma), and others.
- **Cell Plating:** Cells were plated in quadruplicate in 96-well plates at a density of 6,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The next day, cells were treated with varying concentrations of **TM5441** or a DMSO vehicle control for **48 hours**.
- **Viability Measurement:** Cell viability was assessed using the **CellTiter-Glo Luminescent Cell Viability Assay**, which quantifies ATP present as a marker of metabolically active cells.
- **Apoptosis Measurement:** Apoptotic cells were evaluated after 48 hours of treatment using an **Annexin V FITC apoptosis detection kit** and analyzed by flow cytometry. Mitochondrial depolarization was assessed using the **JC-1 assay kit**.

In Vivo Efficacy and Pharmacokinetic Study [1] [2]

- **Animal Model:** Mice xenotransplanted with HT1080 or HCT116 human cancer cells.
- **Dosing Protocol:** **TM5441** was dissolved in DMSO and incorporated into peanut butter and honey. Mice were orally administered **20 mg/kg daily** until the entire dose was consumed. Controls received vehicle-only mixture.
- **Tumor Analysis:** Tumor growth was monitored. At endpoint, tumors were analyzed for apoptosis (e.g., TUNEL staining) and vasculature.
- **Pharmacokinetic Sampling:** Blood samples were collected from mice at various time points after oral administration. Plasma concentrations of **TM5441** were determined to calculate peak concentration and half-life.

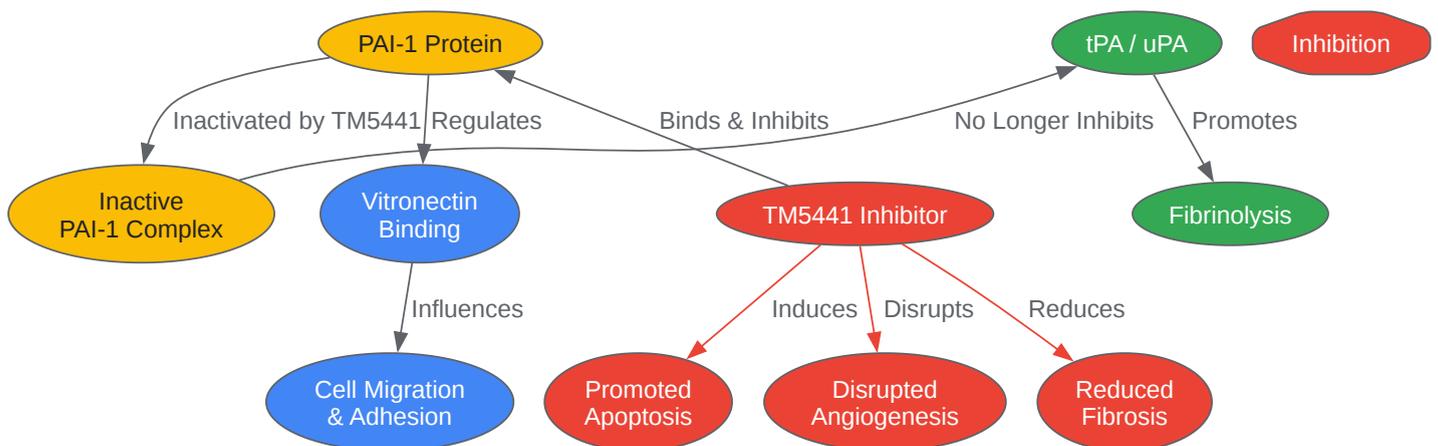
Specificity and Toxicity Profiling [5]

- **Specificity Assay:** The inhibitory activity of **TM5441** against PAI-1, antithrombin III, and α 2-antiplasmin was assessed using chromogenic assays with recombinant serpins and their target proteases. The IC50 was calculated by logit-log analysis.
- **Toxicity Study:** A repeated-dose toxicity study was conducted in Crl:CD (SD) rats following ICH guidelines. **TM5441** was administered for 2 weeks, and the No Observed Adverse Effect Level (NOAEL) was determined.

Mechanism of Action and Signaling Pathways

TM5441 is an orally bioavailable small-molecule inhibitor of **Plasminogen Activator Inhibitor-1 (PAI-1)** [1] [3]. PAI-1 is a serine protease inhibitor with a dual role: it inhibits fibrinolysis by blocking tPA and uPA, and it regulates cell migration and adhesion by binding to vitronectin [1] [2]. Elevated PAI-1 is linked to poor prognosis in cancer, fibrosis, and metabolic diseases [1] [3] [4].

The following diagram illustrates the core mechanism of action of **TM5441** and its functional consequences based on preclinical data.



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Information Availability and Research Suggestions

A confirmed limitation is that the **specific tissue distribution data for TM5441 is not available** in the current search results. The provided pharmacokinetic data is primarily limited to plasma concentrations.

For a complete tissue distribution profile, you may need to:

- **Consult Original Patent Documents:** The synthesis and initial profiling of **TM5441** are detailed in patent numbers US 8415479 and WO2009-123241 [1] [2], which may contain more comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) data.
- **Search Specialized Databases:** Pharmacokinetic data from later-stage preclinical studies, if they exist, might be found in regulatory documents or specialized pharmaceutical databases.

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